Product packaging for (R)-3-(1-(Dimethylamino)ethyl)phenol(Cat. No.:CAS No. 851086-95-8)

(R)-3-(1-(Dimethylamino)ethyl)phenol

Cat. No.: B026507
CAS No.: 851086-95-8
M. Wt: 165.23 g/mol
InChI Key: GQZXRLWUYONVCP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3-(1-(Dimethylamino)ethyl)phenol (CAS 851086-95-8) is a chiral phenolic compound of significant importance in pharmaceutical research and development. Its primary research application is as a critical advanced intermediate in the synthesis of Rivastigmine , a carbamate derivative approved for the treatment of mild to moderate Alzheimer's-type dementia. Rivastigmine functions as a selective, brain-active inhibitor of acetylcholinesterase and butyrylcholinesterase, thereby improving cholinergic neurotransmission and cognitive function . The (R)-enantiomer is particularly valued for its role in constructing the specific stereochemistry required for the biological activity of the final Active Pharmaceutical Ingredient (API). With a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , this compound is characterized by its chiral center. Suppliers typically offer it with a high purity level (≥97%-98%) to ensure consistency in research applications . Researchers should handle this material with appropriate precautions; it carries safety warnings indicating it can cause skin and serious eye irritation . This product is intended For Research and Further Manufacturing Use Only, not for direct human use. Its value lies in enabling studies on process chemistry, the development of synthetic routes for cholinesterase inhibitors, and other specialized chemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B026507 (R)-3-(1-(Dimethylamino)ethyl)phenol CAS No. 851086-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R)-1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437974
Record name (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851086-95-8
Record name (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 851086-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Stereoselective Preparation of R 3 1 Dimethylamino Ethyl Phenol

Historical and Current Synthetic Methodologies

The synthesis of (R)-3-(1-(Dimethylamino)ethyl)phenol can be broadly categorized into several strategic approaches, including reductive amination, demethylation of precursors, and multi-step sequences involving alkylation and bromination. These methods often begin with readily available starting materials and employ various reagents and reaction conditions to achieve the target molecule.

Reductive amination is a widely utilized method for forming amines from carbonyl compounds. nih.gov This approach is central to several synthetic pathways for 3-(1-(Dimethylamino)ethyl)phenol, starting from different acetophenone derivatives.

One synthetic pathway begins with the nitration of acetophenone to form 3-nitroacetophenone. jocpr.com This intermediate then undergoes reductive amination. The process involves the reaction of 3-nitroacetophenone with dimethylamine (B145610) in the presence of a titanium catalyst, such as titanium(IV) isopropoxide, and a reducing agent like sodium borohydride to yield 3-(1-(dimethylamino)ethyl)nitrobenzene. jocpr.com

The nitro group is subsequently reduced to an amino group via hydrogenation, often using a Raney-Ni catalyst, which produces 3-(1-(dimethylamino)ethyl)aminobenzene. jocpr.com The final step is the conversion of the amino group to a hydroxyl group. This is accomplished through a diazotization reaction using sodium nitrite and sulfuric acid, followed by hydrolysis to yield the racemic 3-(1-(dimethylamino)ethyl)phenol. jocpr.com The desired (R)-enantiomer is then obtained through chiral resolution, for instance, by forming a salt with D-10-camphorsulfonic acid. jocpr.com

StepStarting MaterialReagentsIntermediate/Product
13-nitroacetophenoneDimethylamine, Ti(OiPr)₄, NaBH₄3-(1-(dimethylamino)ethyl)nitrobenzene
23-(1-(dimethylamino)ethyl)nitrobenzeneRaney-Ni, H₂3-(1-(dimethylamino)ethyl)aminobenzene
33-(1-(dimethylamino)ethyl)aminobenzeneNaNO₂, H₂SO₄Racemic 3-(1-(dimethylamino)ethyl)phenol
4Racemic 3-(1-(dimethylamino)ethyl)phenolD-10-camphorsulfonic acidThis compound

A common and direct route utilizes the commercially available m-hydroxyacetophenone as the starting material. patsnap.comresearchgate.net The Leuckart reaction, a classic method for the reductive amination of ketones, is employed in this synthesis. wikipedia.org The reaction involves heating the ketone with specific formic acid derivatives that act as both the nitrogen source and the reducing agent. wikipedia.orgmdma.ch

In this specific application, m-hydroxyacetophenone is reacted with N-methylformamide or a mixture of formic acid and methylamine. google.com The reaction proceeds by the initial formation of an iminium ion, which is then reduced by formate. ntnu.no This process typically requires high temperatures, often between 110°C and 170°C, and reaction times can range from 5 to 24 hours. google.com The initial product is 3-[1-(methylamino)ethyl)phenol, which is then subjected to an Eschweiler-Clarke reaction (methylation using formic acid and formaldehyde) to introduce the second methyl group, yielding the final product, 3-(1-(dimethylamino)ethyl)phenol. google.com

ReactionStarting MaterialKey ReagentsProduct
Leuckart Reactionm-hydroxyacetophenoneN-methylformamide or Formic acid/methylamine3-[1-(methylamino)ethyl)phenol
Eschweiler-Clarke Reaction3-[1-(methylamino)ethyl)phenolFormic acid, Formaldehyde3-(1-(dimethylamino)ethyl)phenol

Demethylation strategies involve the removal of a methyl group from a precursor molecule, typically an ether, to unmask the desired phenolic hydroxyl group. This is often a final step in a synthetic sequence.

This synthetic route begins with m-methoxyacetophenone. patsnap.com The ketone is first converted to the corresponding amine, 1-(3-methoxyphenyl)-N,N-dimethylethanamine, through reductive amination. The crucial step is the subsequent demethylation of the methoxy (B1213986) group to reveal the phenol (B47542). jocpr.com

Hydrobromic acid (HBr) is a common and effective reagent for cleaving aryl methyl ethers. jocpr.com The reaction involves heating 1-(3-methoxyphenyl)-N,N-dimethylethanamine with concentrated HBr. The strong acid protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion, which displaces it to form methyl bromide and the desired 3-(1-(dimethylamino)ethyl)phenol. jocpr.com This method produces the racemic product, which then requires chiral resolution to isolate the (R)-enantiomer.

StepDescriptionStarting MaterialReagentProduct
1O-Demethylation1-(3-methoxyphenyl)-N,N-dimethylethanamineHydrobromic Acid (HBr)3-(1-(dimethylamino)ethyl)phenol

Multi-step synthetic sequences provide an alternative approach to constructing the target molecule. These routes can offer greater control over stereochemistry but may involve more complex procedures.

A practical synthesis has been developed starting from 3-ethylphenol. researchgate.net The phenol is first protected by reacting it with N-ethyl-N-methylcarbamoyl chloride to form 3-ethylphenyl ethyl(methyl)carbamate. The key step involves a benzylic bromination of this intermediate, using a reagent like N-Bromosuccinimide (NBS), which selectively introduces a bromine atom at the carbon adjacent to the aromatic ring. This creates a reactive site for the subsequent introduction of the dimethylamino group. The brominated intermediate is then condensed with dimethylamine, followed by hydrolysis of the carbamate (B1207046) protecting group to yield the final product, 3-(1-(dimethylamino)ethyl)phenol. researchgate.net

StepDescriptionStarting MaterialKey ReagentsIntermediate/Product
1Protection3-ethylphenolN-ethyl-N-methylcarbamoyl chloride3-ethylphenyl ethyl(methyl)carbamate
2Bromination3-ethylphenyl ethyl(methyl)carbamateN-Bromosuccinimide (NBS)3-(1-bromoethyl)phenyl ethyl(methyl)carbamate
3Condensation3-(1-bromoethyl)phenyl ethyl(methyl)carbamateDimethylamine3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl)carbamate
4Hydrolysis3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl)carbamateAcid or Base3-(1-(dimethylamino)ethyl)phenol

Asymmetric Catalytic Reduction and Transfer Hydrogenation

A more direct and stereoselective approach to synthesizing chiral alcohols, which are precursors to the target amine, is through the asymmetric reduction of a prochiral ketone. This method is central to modern pharmaceutical synthesis for its efficiency in establishing a specific stereocenter.

The key precursor for this pathway is the chiral alcohol (R)-3-(1-Hydroxy-ethyl)-phenol. nih.gov This compound is synthesized via the asymmetric reduction of its corresponding ketone, 3'-hydroxyacetophenone. patsnap.comwikipedia.orgchemicalbook.com The reduction of the carbonyl group in 3'-hydroxyacetophenone creates a new stereocenter. By using a chiral catalyst, the reaction can be directed to produce predominantly one enantiomer, in this case, the (R)-enantiomer. The reaction can be performed under slightly acidic conditions, which allows for the hydrogenation to proceed without needing to protect the phenolic hydroxyl group. nih.gov Once the chiral alcohol is obtained, it can be converted to the final this compound product through subsequent amination steps.

The success of asymmetric hydrogenation hinges on the use of a chiral catalyst. Ruthenium complexes containing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for this transformation. ethz.chrsc.org Specifically, the (R)-BINAP-RuCl₂ complex is used to produce (R)-alcohols from corresponding ketones. synthesiswithcatalysts.com

These catalysts function through a mechanism often described as metal-ligand bifunctional activation. ethz.chnih.gov In the transition state, the ketone substrate coordinates to the ruthenium center, while other ligands on the metal, such as a diamine, can interact with the carbonyl group, facilitating the hydride transfer from the metal to the carbonyl carbon. nih.govmdpi.com The rigid chiral backbone of the BINAP ligand creates a well-defined chiral environment around the metal center. harvard.edu This steric and electronic arrangement forces the ketone substrate to approach the catalyst from a specific direction, leading to the preferential formation of one enantiomer of the alcohol product. nih.govharvard.edu

Table 3: Asymmetric Hydrogenation of 3'-Hydroxyacetophenone

Substrate Catalyst Product Enantiomeric Excess (Typical)

Enantioselective Synthesis and Chiral Resolution Techniques

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a separation process known as chiral resolution is required to isolate the desired enantiomer.

Chiral resolution is a classical and widely used method for separating enantiomers. wikipedia.org The technique involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization. wikipedia.orglibretexts.org

For the resolution of a racemic base like 3-(1-(dimethylamino)ethyl)phenol, a chiral acid is used as the resolving agent. libretexts.org D-(-)-tartaric acid, a readily available and inexpensive chiral resolving agent, is effective for this purpose. When racemic 3-(1-(dimethylamino)ethyl)phenol is treated with D-(-)-tartaric acid, two diastereomeric salts are formed: [(R)-amine·(D)-tartrate] and [(S)-amine·(D)-tartrate]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. Through careful crystallization, the less soluble diastereomeric salt will precipitate from the solution, allowing it to be separated by filtration. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid. libretexts.org

Table 4: Chiral Resolution Process

Mixture Resolving Agent Intermediates Separation Method Final Product

Stereoselective Hydroamination with Catalytic Systems (e.g., Pd/C or Rh complexes)

Stereoselective hydroamination of vinylphenols presents a direct and atom-economical approach to synthesizing chiral amines. While direct asymmetric hydroamination of 3-vinylphenol with dimethylamine catalyzed by palladium or rhodium complexes is not extensively documented for this specific molecule, the principles of transition-metal-catalyzed hydroamination of vinylarenes provide a strong foundation for this synthetic route.

The proposed reaction would involve the activation of the olefin by a chiral palladium or rhodium catalyst, followed by the nucleophilic attack of dimethylamine. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center.

Catalytic System Components and Their Roles:

ComponentFunctionExample
Metal Precursor The source of the active catalyst.Pd₂(dba)₃, [Rh(COD)₂]BF₄
Chiral Ligand Induces asymmetry in the product.Chiral phosphine ligands (e.g., BINAP, Josiphos)
Amine Source The nucleophile that adds to the olefin.Dimethylamine
Solvent Affects catalyst solubility and reactivity.Toluene, THF, Dioxane

This table is illustrative and based on general knowledge of stereoselective hydroamination reactions.

Research in the broader field of palladium-catalyzed hydroamination of vinylarenes has shown that the choice of ligand and reaction conditions is crucial for achieving high enantioselectivity. For instance, palladium catalysts bearing chiral phosphine ligands have been successfully employed in the hydroamination of styrenes with various amines. The development of a specific protocol for the synthesis of this compound would require screening of various chiral ligands and optimization of reaction parameters such as temperature, pressure, and solvent.

Asymmetric Hydrogenation of Ketone Intermediates

A widely employed and highly effective method for the synthesis of chiral alcohols, which can be subsequently converted to chiral amines, is the asymmetric hydrogenation of a prochiral ketone intermediate. In the context of synthesizing this compound, the key intermediate is 3-hydroxyacetophenone. The asymmetric hydrogenation of this ketone to the corresponding (R)-1-(3-hydroxyphenyl)ethanol is the stereochemistry-determining step.

This transformation is typically achieved using chiral ruthenium or rhodium catalysts, often in the presence of a hydrogen source like hydrogen gas. The high enantioselectivity is a result of the transfer of hydrogen to one face of the ketone, directed by the chiral ligand.

Key Parameters in Asymmetric Hydrogenation:

ParameterInfluence on the ReactionTypical Conditions
Catalyst Determines enantioselectivity and activity.Ru-BINAP, Rh-DIPAMP
Hydrogen Pressure Affects reaction rate.1-50 atm
Temperature Influences reaction rate and selectivity.25-80 °C
Solvent Affects catalyst solubility and performance.Methanol, Ethanol, Isopropanol
Substrate/Catalyst Ratio Impacts efficiency and cost-effectiveness.1000:1 to 50000:1

This table presents typical conditions for asymmetric hydrogenation of aromatic ketones.

For instance, studies on the asymmetric hydrogenation of 2-chloro-3'-hydroxyacetophenone have demonstrated that Ru-based catalysts can achieve high enantiomeric excess (ee) nih.gov. The phenolic hydroxyl group in the meta position generally does not interfere with the hydrogenation, allowing for the direct use of 3-hydroxyacetophenone without the need for a protecting group nih.gov. Subsequent conversion of the resulting chiral alcohol to the desired dimethylamino compound can be achieved through methods such as reductive amination.

Sulfinamide-mediated Asymmetric Synthesis

The use of chiral sulfinamides as chiral auxiliaries provides a powerful and versatile strategy for the asymmetric synthesis of amines. This method involves the condensation of a ketone with a chiral sulfinamide, typically (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by the removal of the sulfinyl group, yields the desired chiral amine with high enantiomeric purity.

For the synthesis of this compound, the process would begin with the condensation of 3-hydroxyacetophenone with a suitable chiral sulfinamide. The resulting chiral N-sulfinyl ketimine is then reduced. The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group, which directs the hydride delivery to one face of the C=N double bond.

Typical Reaction Sequence:

Condensation: 3-Hydroxyacetophenone reacts with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a Lewis acid (e.g., Ti(OEt)₄) to form the corresponding N-sulfinyl ketimine.

Diastereoselective Reduction: The N-sulfinyl ketimine is reduced using a hydride reagent (e.g., NaBH₄). The bulky tert-butanesulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective reduction.

Hydrolysis: The sulfinamide auxiliary is removed by acidic hydrolysis (e.g., with HCl in a protic solvent) to afford the chiral primary amine.

N,N-Dimethylation: The resulting chiral primary amine is then dimethylated using a suitable methylating agent (e.g., formaldehyde and formic acid via the Eschweiler-Clarke reaction) to yield the final product, this compound.

The reliability and high stereocontrol offered by this method make it an attractive option for the synthesis of enantiomerically pure amines.

Optimization of Reaction Conditions and Yields

Parameters for Optimization:

ParameterImpact on SynthesisOptimization Strategy
Catalyst Loading Directly affects cost.Reducing the catalyst loading while maintaining high conversion and enantioselectivity.
Solvent Influences reaction rate, selectivity, and product isolation.Screening a variety of solvents to find the optimal balance of properties.
Temperature Affects reaction kinetics and can impact selectivity.Identifying the lowest possible temperature that provides a reasonable reaction rate without compromising enantioselectivity.
Reaction Time Impacts throughput and energy consumption.Monitoring the reaction progress to determine the minimum time required for completion.
Reagent Stoichiometry Can affect conversion and impurity formation.Adjusting the ratio of reactants to maximize the yield of the desired product.

This table outlines key parameters for process optimization.

Impurity Profiling and Control in Synthesis

Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. A thorough understanding of the potential impurities that can arise during the synthesis of this compound is therefore essential. Impurities can originate from starting materials, reagents, intermediates, by-products, or degradation products.

A comprehensive impurity profile would involve the identification, characterization, and quantification of all potential impurities. This is typically achieved using a combination of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in the Synthesis of this compound:

Impurity TypePotential SourceExample
Starting Material Incomplete reaction of 3-hydroxyacetophenone.Residual 3-hydroxyacetophenone in the final product.
Enantiomeric Impurity Incomplete stereoselectivity of the key reaction.(S)-3-(1-(Dimethylamino)ethyl)phenol.
Process-Related Impurity Side reactions or impurities in reagents.Over-methylated products or by-products from the N,N-dimethylation step.
Degradation Product Instability of the product under certain conditions.Oxidation or other degradation products formed during workup or storage.

This table provides examples of potential impurities.

Control strategies for these impurities include:

Sourcing high-purity starting materials.

Optimizing reaction conditions to minimize the formation of by-products.

Developing effective purification methods, such as crystallization or chromatography, to remove impurities.

Establishing appropriate analytical methods to monitor the levels of impurities in the final product.

By implementing robust process controls and analytical monitoring, the purity of this compound can be ensured, meeting the stringent requirements for its use as a pharmaceutical intermediate.

Structure Activity Relationship Sar Studies of R 3 1 Dimethylamino Ethyl Phenol and Its Analogues

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental determinant of a drug's interaction with biological targets like enzymes and receptors. mhmedical.com For 3-(1-(Dimethylamino)ethyl)phenol, the chirality at the benzylic carbon results in two distinct enantiomers, (R) and (S), with markedly different pharmacological activities. nih.gov

The (R)- and (S)-enantiomers of 3-(1-(Dimethylamino)ethyl)phenol target different systems within the body, leading to distinct therapeutic applications. The (R)-enantiomer is tapentadol (B1681240), an analgesic, while the (S)-enantiomer, known as NAP 226-90, is the primary metabolite of rivastigmine (B141), a drug used in the management of Alzheimer's disease. nih.govmedchemexpress.comnih.govlookchem.com

NAP 226-90 is an acetylcholinesterase (AChE) inhibitor, meaning it blocks the enzyme responsible for breaking down the neurotransmitter acetylcholine. medchemexpress.comlookchem.com This action is relevant for treating cognitive impairment. lookchem.com In contrast, (R)-3-(1-(Dimethylamino)ethyl)phenol acts as an agonist at the μ-opioid receptor (MOR) and as a norepinephrine (B1679862) reuptake inhibitor (NRI), two mechanisms that contribute synergistically to pain relief. ucsf.edu

The profound difference in their primary biological targets underscores the critical importance of stereochemistry. The specific spatial orientation of the dimethylaminoethyl and phenyl groups determines whether the molecule fits into the active site of acetylcholinesterase or the binding pockets of the μ-opioid receptor and norepinephrine transporter.

FeatureThis compound (Tapentadol)(S)-3-(1-(Dimethylamino)ethyl)phenol (NAP 226-90)
Common NameTapentadolNAP 226-90; Rivastigmine Metabolite
Primary Mechanismμ-Opioid Receptor (MOR) Agonist & Norepinephrine Reuptake Inhibitor (NRI). nih.govAcetylcholinesterase (AChE) Inhibitor. medchemexpress.com
Therapeutic UseAnalgesic for moderate to severe pain. nih.govucsf.eduMetabolite of an Alzheimer's disease therapeutic; used in related research. medchemexpress.comlookchem.com
Biological System TargetedOpioidergic and Noradrenergic systems. nih.govCholinergic system. medchemexpress.comscbt.com

The different biological activities of the enantiomers arise from their distinct molecular interactions and efficacies at their respective targets.

This compound (tapentadol) is considered a low-efficacy agonist at the μ-opioid receptor compared to traditional opioids like morphine and oxycodone. nih.govnih.gov Studies have shown that morphine can be approximately 30 times more potent than tapentadol in producing a given effect at the MOR in vitro. nih.gov Despite a lower binding affinity for the μ-receptor than morphine, tapentadol's dual mechanism allows it to achieve comparable analgesia. nih.gov The interaction between its MOR agonism and norepinephrine reuptake inhibition is additive. nih.gov

Conversely, the (S)-enantiomer, NAP 226-90, functions by engaging in specific electrostatic interactions with charged residues within the active site of the acetylcholinesterase enzyme. scbt.com Its structure is believed to induce a conformational change in the enzyme, which enhances its binding affinity. scbt.com However, as a metabolite, its activity against AChE is at least 10-fold less potent than its parent drug, rivastigmine. nih.gov

Influence of Substituent Variations on Pharmacological Relevance

Modifying the substituents on the core structure of this compound can significantly alter its pharmacological properties. This is exemplified by comparing tapentadol to its structural relative, tramadol (B15222).

The development of tapentadol from the tramadol scaffold illustrates key SAR principles. By replacing the methoxy (B1213986) group with a hydroxyl group, the need for metabolic activation for opioid activity is removed, leading to a more predictable pharmacological profile. ucsf.edu This structural change, combined with the selection of the (R)-enantiomer, optimized the dual MOR agonist and NRI activity in a single molecule. nih.gov

Molecular Docking and Binding Interactions

Molecular docking studies and binding assays provide insight into how this compound interacts with its targets at a molecular level.

The compound binds to both the human μ-opioid receptor (MOR) and the norepinephrine transporter (NET). nih.gov In binding assays with human recombinant receptors, tapentadol displayed a binding affinity (Ki) of 0.16 µM for MOR and 8.80 µM for the NET. nih.gov As an agonist, its binding to the MOR initiates a signaling cascade, leading to the modulation of ion channels and analgesic effects. nih.gov The interaction is thought to involve the protonated dimethylamine (B145610) group forming an ionic bond with an acidic residue in the receptor's binding pocket, a common feature for opioid ligands.

For the (S)-enantiomer (NAP 226-90), docking simulations would show it fitting within the active site gorge of acetylcholinesterase. Its unique structural features are noted to facilitate specific electrostatic interactions that inhibit the enzyme's function. scbt.com

CompoundTargetBinding Affinity (Ki)Organism/System
This compound (Tapentadol)μ-Opioid Receptor (MOR)0.16 µMHuman (recombinant) nih.gov
μ-Opioid Receptor (MOR)0.096 µMRat nih.gov
Norepinephrine Transporter (NET)8.80 µMHuman (recombinant) nih.gov
Norepinephrine Reuptake0.48 µMRat (synaptosomal) nih.gov

Phenolic Moiety and its Role in SAR

The phenolic moiety, consisting of a hydroxyl group attached to a benzene (B151609) ring, is a critical pharmacophore for the activity of this compound. researchgate.net SAR studies have consistently shown that this phenolic hydroxyl group is essential for potent activity at the μ-opioid receptor. nih.govkennesaw.edu

The importance of this group is clearly demonstrated by the contrast with tramadol, which has a methoxy group at the same position. wikipedia.org Tramadol itself has a much lower affinity for the MOR and relies on its O-demethylated metabolite for its primary opioid-mediated analgesia. wikipedia.org Tapentadol’s structure, which already contains the phenolic hydroxyl group, allows it to bind directly and potently to the MOR without the need for metabolic conversion, thereby avoiding the pharmacogenetic variability associated with enzymes like CYP2D6. nih.govnih.gov This structural feature provides a significant advantage, contributing to a more consistent effect across different individuals. nih.gov

Dimethylamine Group Contributions to Activity

The dimethylamine group is another cornerstone of the molecule's pharmacological activity. innospk.com This basic amino group is typically protonated at physiological pH. This positive charge is crucial for the initial electrostatic attraction and subsequent ionic bonding with a negatively charged amino acid residue, such as aspartic acid, within the binding site of the μ-opioid receptor. This interaction is a hallmark of many opioid analgesics and is vital for anchoring the molecule correctly to elicit an agonist response.

This group also contributes to the molecule's ability to inhibit the norepinephrine transporter. drugbank.com For the (S)-enantiomer, the dimethylaminoethyl group is likewise considered a key facilitator of its inhibitory action on acetylcholinesterase. innospk.com Therefore, this functional group is indispensable for the biological activities observed in both enantiomers, albeit through interactions with entirely different biological targets.

Biological and Pharmacological Research of R 3 1 Dimethylamino Ethyl Phenol

Acetylcholinesterase (AChE) Inhibition Studies

Research into the direct acetylcholinesterase (AChE) inhibitory activity of (R)-3-(1-(Dimethylamino)ethyl)phenol reveals a profile of a weak inhibitor, particularly when compared to its parent compound, Rivastigmine (B141). The primary focus of most studies remains on Rivastigmine, given its therapeutic importance.

Mechanism of Action as an AChE Inhibitor

This compound is the leaving group when its parent drug, Rivastigmine, carbamylates acetylcholinesterase. Rivastigmine itself is classified as a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This action leads to an increased concentration of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in conditions like Alzheimer's disease.

Kinetic Studies of Enzyme Inhibition

Detailed kinetic studies specifically characterizing the enzyme inhibition by this compound are not extensively documented in scientific literature. The majority of kinetic analyses concentrate on the parent compound, Rivastigmine. For Rivastigmine, the bimolecular rate constant for the inhibition of human acetylcholinesterase is significantly high (k_i = 3300 M⁻¹ min⁻¹). nih.govelsevierpure.com

Comparative Potency with Other Inhibitors (e.g., Oximes)

Given that this compound is a weak inhibitor, its potency would be considerably lower than clinically used AChE inhibitors. For context, some succinimide derivatives, while being weaker inhibitors than drugs like Donepezil, have been shown to be more potent AChE inhibitors than Rivastigmine in certain studies. mdpi.com This highlights the relatively lower inhibitory strength of Rivastigmine itself compared to some other compounds, and by extension, the even weaker potency of its metabolite.

Role as a Pharmaceutical Intermediate and Metabolite

Beyond its modest role as an AChE inhibitor, this compound is critically important in the context of the pharmaceutical drug Rivastigmine.

Precursor in Rivastigmine Synthesis

This compound is a crucial chiral intermediate in the synthesis of Rivastigmine. innospk.comnbinno.com The manufacturing process of Rivastigmine often involves the condensation of this phenol (B47542) intermediate with a carbamoyl (B1232498) chloride.

Several synthetic routes have been developed to produce Rivastigmine, with a key step being the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methyl carbamoyl chloride. jocpr.com The synthesis can be achieved through various methods, including those starting from m-hydroxy acetophenone. patsnap.com The availability of high-purity this compound is essential for the efficient and scalable production of Rivastigmine. researchgate.net

Metabolite of Rivastigmine and its Implications

Rivastigmine undergoes extensive metabolism in the body, primarily through cholinesterase-mediated hydrolysis, to its decarbamylated metabolite, this compound, also known as NAP226-90. drugbank.com This metabolic process is the main route of elimination for the drug, with the resulting metabolites being excreted renally. drugbank.com

The pharmacological implication of this metabolism is a significant reduction in AChE inhibitory activity. As previously noted, the metabolite is at least ten times less potent than the parent drug. This means that the therapeutic effects of Rivastigmine are primarily due to the action of the parent compound and not its major metabolite. The formation of this compound represents a deactivation and clearance pathway for Rivastigmine.

Use in Other Drug Development Pathways (e.g., Tapentadol)

This compound belongs to the class of 3-aryl-butylamine compounds which are significant structural motifs in pharmacologically active molecules. While not a direct, commonly cited intermediate in the primary synthesis routes for the central-acting analgesic Tapentadol (B1681240), its structure is relevant to the broader chemical space explored for opioid and non-opioid analgesics. The synthesis of Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, typically originates from different precursors. epo.orgjustia.com

Several patented industrial processes for Tapentadol synthesis have been outlined, often starting from materials like 3-bromoanisole or 1-(3-methoxyphenyl)propan-1-one. epo.orgepo.org These pathways involve multiple steps including Mannich reactions, Grignard reactions, stereoselective alkylation, hydrogenation, and demethylation to achieve the desired final structure with specific stereochemistry. google.comgoogleapis.com For instance, one common route involves the demethylation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine as a late-stage step to yield the phenolic hydroxyl group of Tapentadol. justia.comgoogle.com

The development of such synthetic routes is focused on achieving high yields and high optical purity, avoiding problematic separation steps and using safe, inexpensive reagents suitable for industrial-scale production. epo.orgquickcompany.in Although this compound is not explicitly named as a key intermediate in these specific published pathways for Tapentadol, its structural components—a phenol ring and a dimethylaminoethyl side chain—are fundamental to the class of compounds to which Tapentadol belongs. epo.org

Intermediate Compound NameRole in SynthesisTypical Starting Material
1-(3-methoxyphenyl)propan-1-oneEarly-stage precursor3-bromoanisole
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanolIntermediate for creating the carbon skeleton1-(3-methoxyphenyl)propan-1-one
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamineImmediate precursor before demethylation(2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol
3-(benzyl-methyl-amino)-2-methyl-1-(3-methoxy-phenyl)-propan-1-oneIntermediate used in a stereoselective pathway1-(3-methoxy-phenyl)-propan-1-one

Neuroprotective Effects beyond AChE Inhibition

As a phenolic compound, this compound may possess neuroprotective properties that are independent of its action as an acetylcholinesterase (AChE) inhibitor. Phenolic compounds, including phenolic acids, are widely recognized for their potential to combat various pathological processes in the central nervous system. nih.govnih.gov Their neuroprotective mechanisms are multifaceted and extend beyond single-target interactions.

One of the primary mechanisms by which phenolic compounds exert neuroprotection is through their antioxidant activity. mdpi.com They can scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous neurodegenerative diseases. mdpi.com Prolonged oxidative stress can lead to neuronal damage and apoptosis (programmed cell death), and by mitigating this stress, phenolic compounds can help preserve neuronal function and viability. mdpi.com

Furthermore, many phenolic compounds exhibit anti-inflammatory properties. mdpi.com Chronic neuroinflammation, often mediated by glial cells like microglia and astrocytes, is a key feature of diseases such as Alzheimer's and Parkinson's. mdpi.com Phenolic agents can modulate inflammatory pathways, reducing the production of pro-inflammatory mediators and thereby lessening the inflammatory damage to neurons. mdpi.com Other reported neuroprotective actions include the modulation of signaling pathways involved in apoptosis and the potential to protect against glutamate-induced excitotoxicity. nih.govmdpi.com

MechanismDescriptionPotential Therapeutic Target
Antioxidant ActivityScavenging of reactive oxygen species (ROS) and reduction of oxidative stress.Neurodegenerative diseases, Ischemia/Reperfusion Injury. nih.gov
Anti-inflammatory ActionSuppression of neuroinflammatory responses by inhibiting the production of inflammatory mediators. mdpi.comAlzheimer's Disease, Parkinson's Disease, Multiple Sclerosis. mdpi.com
Modulation of ApoptosisInterference with cellular pathways that lead to programmed cell death, preventing neuronal loss. mdpi.comTraumatic Brain Injury, Stroke. mdpi.com
Antagonism of Glutamate ExcitotoxicityProtection against neuronal damage caused by excessive activation of glutamate receptors. nih.govEpilepsy, Amyotrophic Lateral Sclerosis (ALS). nih.gov

Interactions with Biomolecules and Molecular Targets

The primary molecular target for this compound in the context of neuropharmacology is the enzyme acetylcholinesterase (AChE). The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long, which is lined with aromatic amino acid residues. acs.orgnih.gov This active site gorge contains two main binding sites: the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) near the entrance. nih.govmdpi.com

The CAS is where the hydrolysis of the neurotransmitter acetylcholine occurs and contains the catalytic triad of serine, histidine, and glutamate. acs.orgmdpi.com A key residue within the CAS is Tryptophan (W84), which forms part of the 'anionic' sub-site responsible for binding the quaternary ammonium (B1175870) group of acetylcholine through cation-π interactions. nih.govmdpi.com It is hypothesized that a ligand like this compound would orient itself within this gorge. The protonated dimethylamino group would likely interact with the anionic sub-site, particularly W84, while the phenol ring could form favorable interactions with other aromatic residues lining the gorge, such as Tyrosine and Phenylalanine. nih.gov The binding of an inhibitor like this blocks the active site, preventing acetylcholine from accessing the catalytic triad and thus increasing the concentration and duration of action of the neurotransmitter in the synaptic cleft. nih.gov

SiteKey Amino Acid ResiduesPrimary Function
Catalytic Active Site (CAS)Ser203, His447, Glu334 (Catalytic Triad)Hydrolysis of acetylcholine. nih.gov
Anionic Sub-site (within CAS)Trp84, Phe330Binds the quaternary ammonium of acetylcholine via cation-π interactions. nih.govmdpi.com
Peripheral Anionic Site (PAS)Trp279, Tyr70, Tyr121Initial binding/trapping of ligands and allosteric modulation of catalysis. nih.govnih.gov
Acyl-binding PocketPhe288, Phe290Accommodates the acetyl group of the substrate. acs.org

The interaction of this compound with its biological targets is governed by a variety of non-covalent intermolecular forces. These interactions are crucial for the affinity and specificity of its binding. The key functional groups of the molecule—the phenolic hydroxyl group, the tertiary amine, and the aromatic ring—all contribute to its binding profile.

The hydroxyl (-OH) group on the phenol ring is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This allows it to form strong, directional interactions with suitable residues in a protein's binding pocket, such as the side chains of serine, threonine, tyrosine, aspartate, or glutamate.

The nitrogen atom of the dimethylamino group has a lone pair of electrons and can act as a hydrogen bond acceptor. In the physiological environment, this amine group is likely to be protonated, forming a tertiary ammonium cation. This positive charge is critical for forming strong electrostatic interactions or cation-π interactions with electron-rich aromatic rings of residues like tryptophan, tyrosine, and phenylalanine, which is a key interaction for binding within the AChE active site. nih.gov

Functional GroupType of InteractionRolePotential Interacting Partners (in a protein)
Phenolic Hydroxyl (-OH)Hydrogen BondDonorAsp, Glu, Ser, Thr, Main-chain C=O
Hydrogen BondAcceptorAsn, Gln, Ser, Thr, Main-chain N-H
Dimethylamino (-N(CH₃)₂)Hydrogen BondAcceptor (unprotonated)Asn, Gln, Ser, Thr, Main-chain N-H
Dimethylammonium (-N⁺H(CH₃)₂)Cation-π / ElectrostaticCationic CenterTrp, Tyr, Phe, Asp, Glu
Phenyl Ringπ-π StackingAromatic SystemPhe, Tyr, Trp, His
Ethyl/Methyl GroupsHydrophobic / van der WaalsNon-polar SurfaceAla, Val, Leu, Ile, Met

Advanced Analytical Methodologies for R 3 1 Dimethylamino Ethyl Phenol

Chromatographic Techniques for Enantioseparation and Purity Assessment

Chromatographic methods are indispensable for the separation and analysis of (R)-3-(1-(Dimethylamino)ethyl)phenol from its enantiomer and other related impurities. High-performance liquid chromatography (HPLC), capillary zone electrophoresis (CZE), and ultra-performance liquid chromatography (UPLC) are among the most powerful techniques utilized for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioseparation of this compound. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed due to their broad applicability and high enantioselectivity. mdpi.com

The choice of mobile phase is critical in optimizing the separation. A study on the enantioseparation of chiral imidazolines using a cellulose tris(3,5-dimethylphenylcarbamate) based column under reversed-phase conditions highlighted the effectiveness of using a mixture of acetonitrile (B52724), methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate) for resolving enantiomers of various compounds. mdpi.com The composition of the mobile phase, including the ratio of organic modifiers and the pH of the aqueous component, significantly influences the retention times and the resolution of the enantiomers. For instance, the presence of acetonitrile is noted for its low viscosity and good eluotropic power with polysaccharide-based CSPs. mdpi.com

The enantiomeric purity of dapoxetine (B195078), a related compound, was successfully determined using an enantioselective HPLC method, demonstrating the comparability of data with capillary electrophoresis assays. nih.gov This underscores the reliability of chiral HPLC for quantitative purity assessments. The development of such methods often involves screening different CSPs and mobile phase compositions to achieve optimal separation. nih.govnih.gov

ParameterConditionReference
Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (Chiralpak® IB®) mdpi.com
Mobile PhaseAcetonitrile/Methanol/40 mM NH4OAc (pH 7.5) mdpi.com
Flow Rate0.4 mL/min mdpi.com
Column Temperature35 °C mdpi.com
DetectionUV at 254 nm mdpi.com

Chiral Capillary Zone Electrophoresis (CZE)

Chiral Capillary Zone Electrophoresis (CZE) offers a powerful alternative to HPLC for enantioseparation, often with the advantages of high efficiency, short analysis times, and low consumption of reagents and samples. nih.gov This technique separates enantiomers in a capillary filled with a background electrolyte (BGE) containing a chiral selector.

For the analysis of phenolic compounds, a CZE-mass spectrometry (MS) method was developed using a simple BGE of 0.5 M ammonium hydroxide (B78521) and a sheath liquid of isopropanol:water. nih.gov This setup allowed for the successful separation and detection of various phenolic compounds in negative ionization mode. nih.gov The applicability of CZE for chiral separations is further exemplified by the development of a method for dapoxetine and its related impurities, including its enantiomer. nih.gov In that study, a dual selector system consisting of sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin in a sodium phosphate (B84403) buffer was optimized to achieve the desired separation. nih.gov The validation of this method according to ICH guidelines confirmed its suitability for determining enantiomeric purity. nih.gov

ParameterConditionReference
CapillaryFused-silica, 23.5/32 cm, 50 μm i.d. nih.gov
Background Electrolyte50 mM Sodium phosphate buffer (pH 6.3) with 45 mg/mL sulfated γ-cyclodextrin and 40.2 mg/mL 2,6-dimethyl-β-cyclodextrin nih.gov
Separation Voltage9 kV nih.gov
Temperature15 °C nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Estimation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. waters.com These features make UPLC particularly well-suited for the challenging task of impurity profiling in pharmaceutical substances. waters.comnih.gov The use of sub-2 µm particles in UPLC columns leads to sharper and more intense peaks, facilitating the detection and quantification of trace-level impurities. ijprajournal.com

In the context of rivastigmine (B141), a drug for which (S)-3-(1-(Dimethylamino)ethyl)phenol is an intermediate, a study detailing the identification of impurities utilized a newly developed HPLC method. electronicsandbooks.comresearchgate.net While this study used HPLC, the principles are directly applicable and the benefits would be amplified with UPLC. The method was able to detect six impurities at trace levels, and was validated for specificity, precision, linearity, and accuracy according to ICH guidelines. nih.govelectronicsandbooks.com The development of such a method for this compound would involve optimizing parameters such as the column chemistry (e.g., C18), mobile phase composition, and gradient elution to achieve separation of all potential process-related impurities and degradation products. ijprajournal.com

ParameterTypical ConditionReference
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) ijprajournal.com
Mobile PhaseGradient elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) waters.com
DetectionPhotodiode Array (PDA) and/or Mass Spectrometry (MS) waters.com

Spectroscopic Characterization (Excluding Basic Identification Data)

Spectroscopic techniques provide invaluable information about the molecular structure and fragmentation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to its detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of this compound. In more advanced applications, two-dimensional NMR techniques can be employed to establish connectivity between different parts of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals would correspond to the aromatic protons, the methine proton of the ethyl group, the methyl protons of the ethyl group, and the protons of the dimethylamino group. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The processing of raw NMR data is typically performed using specialized software. rsc.org

In studies involving the characterization of impurities in related compounds like rivastigmine, NMR spectroscopy was crucial for confirming the proposed structures of unknown impurities that were initially identified by LC-MS/MS. nih.govelectronicsandbooks.com

NucleusTypical Chemical Shift Range (ppm)Structural Assignment
¹H~6.5 - 7.5Aromatic protons
¹H~3.0 - 4.0Methine proton (-CH-)
¹H~2.0 - 2.5Dimethylamino protons (-N(CH₃)₂)
¹H~1.0 - 1.5Methyl protons (-CH₃)
¹³C~155 - 160Carbon attached to -OH
¹³C~110 - 130Aromatic carbons
¹³C~60 - 70Methine carbon (-CH-)
¹³C~40 - 50Dimethylamino carbons (-N(CH₃)₂)
¹³C~15 - 25Methyl carbon (-CH₃)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

Electron Ionization (EI) is a common ionization technique in GC-MS that bombards the analyte with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum is a fingerprint of the molecule, with the molecular ion peak (M⁺) indicating the molecular weight and the fragment ions providing clues about the molecule's structure. The fragmentation of alkanes, for example, often involves the cleavage of C-C bonds. docbrown.info For this compound, characteristic fragmentation would likely involve the loss of the dimethylamino group or cleavage of the ethyl side chain.

Electrospray Ionization (ESI) is a softer ionization technique commonly used in LC-MS, which is particularly useful for analyzing polar and thermally labile molecules. ijprajournal.com In a study on rivastigmine impurities, LC-ESI-MS/MS was used to identify unknown impurities. nih.govelectronicsandbooks.com The mass spectral data, including the molecular ion peak, were essential in proposing the structures of these impurities. For instance, an impurity with a molecular ion peak at m/z 166 was identified as 3-(1-dimethylamino-ethyl)-phenol. electronicsandbooks.com

Ionization TechniqueObserved Ion (m/z)InterpretationReference
ESI166 [M+H]⁺Protonated molecular ion of 3-(1-Dimethylamino)ethyl)phenol electronicsandbooks.com
EI165 [M]⁺Molecular ion of 3-(1-Dimethylamino)ethyl)phenol nih.gov
EIFragment ionsResult from cleavage of the ethyl side chain and loss of the dimethylamino group nih.govdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to its key structural features: the hydroxyl group (O-H) of the phenol (B47542), the carbon-hydrogen (C-H) bonds of the aromatic ring and the ethyl and methyl groups, and the carbon-nitrogen (C-N) bond of the tertiary amine.

The analysis of the IR spectrum is crucial for confirming the identity and structural integrity of this compound. The main functional groups and their expected absorption regions are detailed below. utexas.edulibretexts.org The phenolic O-H stretch is typically a strong, broad band, a feature that is hard to miss. masterorganicchemistry.com The presence of C-H stretches just above and below 3000 cm⁻¹ can confirm the existence of both aromatic and aliphatic components, respectively. masterorganicchemistry.com

The following table summarizes the expected characteristic IR absorption bands for this compound, based on established correlation charts. utexas.eduorgchemboulder.com

Wavenumber (cm⁻¹)BondFunctional GroupVibration Type
3500–3200 (broad, strong)O–HPhenolStretch, H-bonded
3100–3000 (multiple, weak to medium)C–HAromatic RingStretch
3000–2850 (medium)C–HAlkane (ethyl, methyl)Stretch
1600–1585 & 1500-1400 (medium to strong)C=CAromatic RingStretch
1470–1450 (medium)C–HAlkane (ethyl, methyl)Bend (Scissoring)
1320-1210 (strong)C–OPhenolStretch
~1200C–NTertiary AmineStretch
900–675 (strong)C–HAromatic RingOut-of-plane bend

This table is generated based on typical IR absorption frequencies for the respective functional groups. libretexts.orgorgchemboulder.com

Quality Control and Impurity Reference Standards

The quality control of this compound is critical, particularly as it serves as a key intermediate in the synthesis of pharmaceutical compounds like Rivastigmine. derpharmachemica.com The presence of impurities can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods and well-characterized impurity reference standards are essential for monitoring and controlling the purity of this compound.

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the identification, reporting, and qualification of impurities in new drug substances and products. europa.euich.org According to these guidelines, impurities present at levels above a certain threshold must be identified and quantified using validated analytical procedures. ich.org The European Pharmacopoeia (EP) lists the enantiomer, (S)-3-(1-(Dimethylamino)ethyl)phenol, as "Rivastigmine specified impurity A", highlighting its importance in the quality control of Rivastigmine. nih.gov

The use of reference standards is fundamental for the accurate identification and quantification of impurities. enamine.net These standards are highly purified compounds that are used to confirm the identity of an impurity (e.g., by comparing retention times in chromatography) and to determine its concentration. ich.org For this compound, this involves establishing a comprehensive impurity profile by identifying potential process-related impurities and degradation products.

Several potential process-related impurities have been identified during the synthesis of Rivastigmine, which starts from the enantiomeric (S)-3-(1-(Dimethylamino)ethyl)phenol. derpharmachemica.com These provide insight into the types of impurities that must be controlled.

The following table lists examples of potential impurities and related compounds that may require reference standards for the quality control of this compound or its enantiomer in related syntheses.

Compound NameCAS NumberRole/Type
(S)-3-(1-(Dimethylamino)ethyl)phenol139306-10-8Enantiomer / Starting Material / Impurity A nih.gov
(S)-3-(1-(Dimethylamino)ethyl)phenyl dimethyl carbamate (B1207046)N/AProcess-Related Impurity derpharmachemica.com
(S)-3-(1-(Dimethylamino)ethyl)phenyl diethyl carbamateN/AProcess-Related Impurity derpharmachemica.com
(S)-3-(1-(Dimethylamino)ethyl)phenyl ethylcarbamateN/AProcess-Related Impurity derpharmachemica.com
Rivastigmine N-Oxide1369779-37-2Related Compound / Impurity pharmaffiliates.com
N-Desmethyl Rivastigmine1070660-34-2Related Compound / Impurity pharmaffiliates.com

This table contains examples of potential impurities and related substances relevant to the synthesis and control of Rivastigmine, originating from the (S)-enantiomer. derpharmachemica.comnih.govpharmaffiliates.com

Computational Chemistry and Molecular Modeling of R 3 1 Dimethylamino Ethyl Phenol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become an invaluable tool for studying reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby providing a detailed map of the reaction pathway.

While specific DFT studies on the reaction mechanisms of (R)-3-(1-(Dimethylamino)ethyl)phenol are not extensively documented in publicly available literature, the application of DFT to similar phenolic compounds demonstrates its potential in this area. For instance, DFT calculations have been successfully employed to investigate the mechanisms of phenol (B47542) alkylation with propylene (B89431) on H-BEA zeolites. rsc.org These studies elucidate the role of the catalyst and the effect of co-adsorbed molecules like water on the reaction barriers. rsc.org Such an approach could be applied to understand the synthesis of this compound, for example, in the reductive amination of 3-hydroxyacetophenone. DFT could model the reaction steps, including the formation of the imine intermediate and its subsequent reduction, to identify the rate-determining step and optimize reaction conditions.

Furthermore, DFT calculations are instrumental in understanding the metabolic fate of phenolic compounds. The oxidation of phenols, often a key step in their metabolism, can be modeled to predict the formation of reactive quinone species. springernature.com For this compound, DFT could be used to calculate the bond dissociation energies and ionization potentials to predict its susceptibility to oxidation and the nature of the resulting metabolites.

A theoretical study on the reaction mechanism of phenolic acid decarboxylase, which catalyzes the non-oxidative decarboxylation of phenolic acids, showcases the utility of DFT in understanding enzyme-catalyzed reactions involving phenol-containing substrates. capes.gov.br This highlights the potential for using DFT to model the interaction of this compound with enzymes, providing insights into its potential biological activities beyond its role as a synthetic intermediate.

Table 1: Potential Applications of DFT in Studying this compound

Area of InvestigationPotential Insights from DFT Calculations
Synthesis Elucidation of reaction pathways, identification of transition states and intermediates, optimization of reaction conditions.
Metabolism Prediction of metabolic pathways, identification of potential reactive metabolites, understanding of enzymatic degradation.
Reactivity Calculation of electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) to predict sites of reactivity.

Conformational Analysis and Stability Studies

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of this compound and its derivatives provides insights into the spatial arrangement of its functional groups and the energetic landscape of its different conformers.

Studies on conformationally restricted analogues of rivastigmine (B141), for which this compound is the key phenyl moiety, have utilized Monte Carlo simulations to explore the conformational space. nih.govacs.org These studies revealed that the flexible nature of rivastigmine allows it to adopt numerous low-energy conformations. acs.org By contrast, rigid analogues, which incorporate the dimethylamino-alpha-methylbenzyl moiety into tricyclic systems, exhibit a significantly reduced number of accessible conformations. acs.org This restriction in conformational freedom can lead to a higher binding affinity for the target enzyme, as the entropic penalty for binding is reduced. acs.org

The development of polyphenolic analogues of rivastigmine has also highlighted the importance of conformational features. springernature.com The introduction of additional hydroxyl groups can lead to intramolecular hydrogen bonding that influences both membrane permeability and protection from oxidation. springernature.com

Table 2: Comparison of Conformational Flexibility

CompoundMethod of AnalysisNumber of Low-Energy ConformationsImplicationReference
RivastigmineMonte Carlo Simulation29High flexibility, potential for entropic penalty upon binding. acs.org
Rigid Analogue (Carbon)Monte Carlo Simulation2Reduced flexibility, potentially higher binding affinity. acs.org

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights that are not available from static docking studies. For this compound, understanding its interaction with acetylcholinesterase (AChE), the target of its derivative rivastigmine, is of significant interest.

MD simulations of the rivastigmine-AChE complex have been performed to elucidate the binding mode and the stability of the interaction. nih.govresearchgate.net These simulations have confirmed that rivastigmine interacts with key residues in the active-site gorge of AChE. nih.gov The binding is an energetically favorable process, driven primarily by interactions with negatively charged amino acids. nih.gov

Furthermore, MD simulations have been used to study the effects of mutations in AChE on the binding of rivastigmine. nih.gov These studies have shown that mutations can alter the flexibility of the active-site gorge, which can have significant consequences for ligand binding. nih.gov This highlights the importance of considering the dynamic nature of both the ligand and the protein in drug design. The interaction of rivastigmine and its metabolites with other biological targets, such as the beta-amyloid peptide implicated in Alzheimer's disease, has also been investigated using MD simulations. researchgate.net

Table 3: Key Findings from MD Simulations of Rivastigmine with AChE

FindingSignificanceReference
Rivastigmine interacts with the upper active-site gorge of hAChE.Confirms the binding site and provides a basis for rational drug design. nih.gov
The hAChE-rivastigmine complex remains stable over time.Indicates a persistent inhibitory effect. nih.gov
Mutations in AChE can alter the flexibility of the active-site gorge.Explains potential variations in drug efficacy among individuals. nih.gov
Binding is an energetically favorable process driven by negatively charged amino acids.Provides insight into the forces driving ligand-protein recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new compounds, thereby guiding the design of more potent molecules.

While specific QSAR studies focusing solely on this compound are not prevalent, numerous QSAR analyses have been conducted on cholinesterase inhibitors, including phenolic compounds. For instance, 4D-QSAR models have been developed for flavonoid derivatives as AChE inhibitors. nih.govjst.go.jp These models, which consider the conformational flexibility of the ligands, have shown good predictive ability and have been used to identify key structural features for inhibitory activity. nih.govjst.go.jp

A QSAR study on a series of phenolic compounds as cholinesterase inhibitors would involve calculating various molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. These descriptors would then be correlated with the experimentally determined inhibitory potencies (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares.

Table 4: Example of Descriptors Used in QSAR Studies of Cholinesterase Inhibitors

Descriptor TypeExamplesRelevance to this compound
Electronic Partial charges, dipole moment, HOMO/LUMO energiesThe phenolic -OH and dimethylamino groups create a specific electronic profile.
Steric Molecular volume, surface area, shape indicesThe size and shape of the ethylamino side chain are critical for fitting into the active site.
Hydrophobic LogP, molar refractivityThe balance between hydrophilicity and lipophilicity is crucial for bioavailability and target interaction.
Topological Connectivity indices, Wiener indexDescribe the branching and overall topology of the molecule.

Applications in Catalysis and Materials Science

Use as a Chiral Ligand in Asymmetric Synthesis

The inherent chirality of (R)-3-(1-(Dimethylamino)ethyl)phenol makes it a candidate for use as a chiral ligand in asymmetric catalysis. In this capacity, the molecule can coordinate with a metal center, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. The nitrogen atom of the dimethylamino group and the oxygen atom of the phenolic hydroxyl group can act as binding sites for metal ions, forming a bidentate ligand.

While the primary documented application of this compound is as a key chiral intermediate in the synthesis of the pharmaceutical agent Rivastigmine (B141), its broader potential as a chiral ligand in other asymmetric transformations is an area of scientific inquiry. google.comnih.govacs.org The effectiveness of a chiral ligand is typically evaluated by the enantiomeric excess (ee) and the yield of the product in a given reaction.

Although specific, detailed research findings on the performance of this compound as a chiral ligand in various asymmetric reactions are not extensively reported in publicly available literature, the general principles of asymmetric catalysis suggest its potential utility. For instance, chiral amino alcohol ligands are known to be effective in a variety of metal-catalyzed reactions, including asymmetric transfer hydrogenation of ketones and imines. nih.govresearchgate.netrsc.org The development of new chiral ligands is a continuous effort in organic synthesis to achieve high efficiency and enantioselectivity for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. researchgate.netnih.gov

Further research would be required to fully characterize the catalytic activity and substrate scope of metal complexes derived from this compound. Such studies would involve the synthesis of the metal-ligand complex and its application in benchmark asymmetric reactions, with systematic evaluation of reaction parameters to optimize for both yield and enantioselectivity.

Incorporation into Functional Materials and Polymers

The bifunctional nature of this compound, possessing a reactive phenolic hydroxyl group and a chiral side chain, presents opportunities for its incorporation into functional materials and polymers. The phenolic group can be used for polymerization or for grafting the molecule onto the surface of a material, while the chiral dimethylaminoethyl group can impart specific properties to the resulting material.

The development of chiral polymers is a significant area of materials science, with applications in chiral chromatography for the separation of enantiomers, as well as in sensors and chiral recognition systems. researchgate.netnih.govsemanticscholar.org By polymerizing monomers derived from this compound, it is theoretically possible to create a chiral polymer where the stereogenic centers are regularly arranged along the polymer chain.

For example, the phenolic hydroxyl group could be converted into a polymerizable group, such as a methacrylate (B99206) or a vinyl ether, to produce a chiral monomer. Subsequent polymerization of this monomer could lead to a chiral polymer. The properties of such a polymer, including its thermal stability, solubility, and chiroptical properties (e.g., circular dichroism), would need to be investigated.

Alternatively, the compound could be grafted onto the surface of an existing material, such as silica (B1680970) gel or a polymer support, to create a chiral stationary phase for chromatography. The dimethylamino group could also be quaternized to introduce a permanent positive charge, which could be useful for applications in ion-exchange materials or as antimicrobial surfaces.

Case Studies and Clinical Relevance Focused on Research Aspects

Rivastigmine (B141) Development and its Relation to (R)-3-(1-(Dimethylamino)ethyl)phenol

This compound is a chiral organic compound intrinsically linked to the development of Rivastigmine, a medication used in the management of dementia associated with Alzheimer's and Parkinson's diseases. innospk.cominnospk.comwikipedia.org Rivastigmine is specifically the (S)-enantiomer of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate. nih.gov Consequently, the synthesis of Rivastigmine relies heavily on its precursor, the (S)-enantiomer of 3-(1-(Dimethylamino)ethyl)phenol. pharmaffiliates.com The (R)-enantiomer, the subject of this article, is therefore a critical stereochemical variant and potential impurity in the manufacturing process. The dimethylaminoethyl phenol (B47542) moiety is a cornerstone of the active structure, contributing to the pharmacological activity of Rivastigmine. innospk.com

Optimization of Synthetic Routes for Rivastigmine

The synthesis of Rivastigmine has been a subject of extensive research, leading to the development of various synthetic pathways. A pivotal step in these processes is the preparation of the key intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol. researchgate.net

Several routes commence with readily available starting materials like m-hydroxyacetophenone. patsnap.comgoogle.com One patented method describes a one-step Leuckart reaction using m-hydroxyacetophenone and dimethylamine (B145610) to produce 3-(1-(dimethylamino)ethyl)phenol. google.com Other approaches involve the reductive amination of 3-hydroxyacetophenone. jocpr.com

Given that Rivastigmine is a single enantiomer drug, achieving the correct stereochemistry is paramount. This is typically accomplished through two main strategies:

Chiral Resolution: Synthesizing the racemic mixture of 3-(1-(dimethylamino)ethyl)phenol and then separating the (R) and (S) enantiomers. jocpr.com This can be done using resolving agents like D-10-camphorsulfonic acid. jocpr.com

Asymmetric Synthesis: Employing stereoselective reactions to directly synthesize the desired (S)-intermediate, thus avoiding the need for resolution. researchgate.net

Once the optically pure (S)-3-(1-(dimethylamino)ethyl)phenol is obtained, the final step involves condensation with N-ethyl-N-methyl carbamoyl (B1232498) chloride to yield Rivastigmine. jocpr.com The optimization of these routes is crucial for improving yield, ensuring optical purity, and reducing production costs for industrial-scale manufacturing. newdrugapprovals.org

Efficacy Studies in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The clinical relevance of this compound is established through its relationship with Rivastigmine, which has been extensively studied for its efficacy in treating neurodegenerative diseases.

Alzheimer's Disease: Clinical trials have consistently demonstrated that Rivastigmine is effective in treating mild to moderate Alzheimer's disease. nih.govtandfonline.com It has been shown to produce statistically significant and clinically relevant improvements in cognitive function, the ability to perform activities of daily living, and global assessment scores compared to placebo. nih.govtandfonline.com A notable study found that at 26 weeks, patients receiving 6-12 mg/day of Rivastigmine showed improved scores on the Alzheimer's Disease Assessment Scale (ADAS-Cog), with 24% of patients in this group improving by at least four points, compared to 16% in the placebo group. nih.gov Furthermore, Rivastigmine has shown therapeutic benefits in patients who previously did not respond to treatment with donepezil. tandfonline.com

Parkinson's Disease: Rivastigmine is also an approved treatment for mild to moderate dementia associated with Parkinson's disease. wikipedia.orgjocpr.com A large randomized, controlled trial involving 541 patients with Parkinson's disease dementia (PDD) found that Rivastigmine significantly improved scores on cognitive outcome scales. elsevierpure.comnih.gov Further analysis of this trial's data revealed that Rivastigmine was associated with significant improvements on executive function tests that evaluate cognitive flexibility, problem-solving, and planning. nih.gov Research also suggests that cholinergic treatment with agents like Rivastigmine can improve behavioral symptoms associated with the disease. mdedge.com However, some studies focusing on Parkinson's patients without dementia did not find significant cognitive improvements. bmj.com

Enzyme Inhibition Studies and Drug Design Insights

The therapeutic effect of Rivastigmine stems from its activity as a cholinesterase inhibitor. nih.gov Unlike some other drugs in its class, Rivastigmine is a dual inhibitor, acting on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). jocpr.comtandfonline.comdovepress.com This dual inhibition is considered a potential advantage, as BuChE activity tends to increase in the brain as Alzheimer's disease progresses. dovepress.com

The mechanism involves the carbamate (B1207046) moiety of Rivastigmine, which covalently binds to the active site of these enzymes, leading to their temporary inactivation and an increase in the levels of the neurotransmitter acetylcholine. nih.govnih.gov The 3-(1-(dimethylamino)ethyl)phenol portion of the molecule is crucial for this activity, serving as the foundational structure that is carbamoylated to form the active drug. innospk.com

Research into the structure-activity relationship has provided valuable insights for drug design. Studies on conformationally restricted analogues of Rivastigmine, where the dimethylamino-alpha-methylbenzyl moiety was incorporated into tricyclic systems, were conducted to better understand its binding. nih.gov These studies led to the discovery of novel compounds with significantly higher potency. For instance, a sulfur-containing analogue was found to be 192 times more potent than Rivastigmine in inhibiting AChE. nih.gov These investigations also highlighted a potential steric hindrance effect between the N-ethyl group of Rivastigmine and an amino acid (His440) in the active site of AChE, an effect that was less significant for the larger active site of BuChE. nih.gov This explains why certain analogues showed greater selectivity for BuChE. nih.gov

Impurity Profiling in Pharmaceutical Formulations

In the context of pharmaceutical manufacturing, this compound is considered a process-related impurity in the synthesis of Rivastigmine. Since Rivastigmine is the (S)-enantiomer, the presence of the (R)-enantiomer must be controlled to ensure the drug's quality and stereochemical purity.

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list related substances as potential impurities. The desired intermediate, (S)-3-[1-(Dimethylamino)ethyl]phenol, is itself designated as Rivastigmine EP Impurity A and Rivastigmine USP Related Compound C. synzeal.com This underscores the importance of controlling residual amounts of this key intermediate in the final drug product.

During laboratory synthesis and in commercial batches, other impurities have also been detected and characterized. nih.gov These can arise from starting materials, by-products of the reaction, or degradation products.

Table of Known Rivastigmine-Related Impurities

Impurity Name/Type Chemical Name Common Designation
Chiral Impurity This compound Rivastigmine (R)-enantiomer precursor
Intermediate (S)-3-(1-(Dimethylamino)ethyl)phenol Rivastigmine EP Impurity A; USP Related Compound C synzeal.com
Racemic Impurity (R,S)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate Rivastigmine Related Compound B pharmaffiliates.com
Synthesis By-product N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate Dimethyl-rivastigmine nih.gov
Synthesis By-product N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide Diethyl-rivastigmine nih.gov

The meticulous identification, characterization, and control of such impurities are fundamental aspects of pharmaceutical quality control to guarantee the safety and efficacy of the final medicinal product. nih.govlookchem.com

Future Research Perspectives and Challenges

Development of Novel Synthetic Routes with Improved Enantioselectivity and Sustainability

The synthesis of optically pure aminophenols is a significant area of chemical research. For (R)-3-(1-(Dimethylamino)ethyl)phenol, future efforts will likely concentrate on developing synthetic pathways that are not only highly enantioselective but also economically and environmentally sustainable. Current methods for producing the related (S)-enantiomer often rely on the resolution of a racemic mixture, which is inherently inefficient as it discards half of the material. justia.com

Challenges in the synthesis often include the need for expensive chiral catalysts or multiple crystallization steps to achieve high optical purity. justia.com For instance, some processes use chiral coordinated transition metal complexes which are costly for industrial-scale production. justia.com Other methods may involve chiral reagents like DIP chloride, which is corrosive, moisture-sensitive, and required in large amounts, making the process less economical. justia.com

Future research should focus on:

Asymmetric Catalysis: Developing novel catalysts that can directly produce the (R)-enantiomer with high enantiomeric excess (ee), thereby avoiding a resolution step. This includes exploring more efficient and recyclable catalysts.

Chemoenzymatic Methods: Utilizing enzymes, such as transaminases, which can offer high stereoselectivity under mild reaction conditions. researchgate.net Research into engineering robust enzymes that can handle the specific substrate with high efficiency is a promising avenue. researchgate.net

Synthetic ApproachAdvantagesChallenges & Future Directions
Chiral Resolution Established methodology.Low theoretical yield (max 50%); requires multiple crystallizations; need for more efficient resolving agents. justia.com
Asymmetric Catalysis Potential for high enantioselectivity and yield.High cost and sensitivity of many catalysts; development of robust, recyclable, and cheaper catalysts is needed. justia.com
Chemoenzymatic Synthesis High stereoselectivity; mild reaction conditions; environmentally friendly.Enzyme stability and substrate scope can be limited; requires protein engineering to optimize enzymes for industrial scale. researchgate.net
Green Chemistry Routes Reduced environmental impact; improved safety and cost-effectiveness.Requires innovation in solvent choice, reaction conditions, and one-pot procedures to maintain high yield and purity. researchgate.netgoogle.com

Exploration of New Biological Activities and Therapeutic Applications

While the (S)-enantiomer is known for its role as a precursor to a cholinesterase inhibitor, the biological profile of this compound remains largely undocumented. jocpr.com Chirality is a critical factor in pharmacology, and it is plausible that the (R)-enantiomer possesses distinct biological activities. The structural motif of a phenol (B47542) with a dimethylaminoethyl side chain is present in various pharmacologically active compounds, suggesting a broad potential.

For example, Tapentadol (B1681240), which also contains a substituted phenol and a dimethylamino group, functions as a µ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor, giving it broad-spectrum analgesic properties. nih.govgoogle.com This highlights that small structural modifications can lead to significantly different pharmacological targets and therapeutic uses.

Future research should systematically explore:

Broad-Spectrum Screening: Testing this compound and its novel derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes beyond cholinesterases.

Neurological and Psychiatric Disorders: Investigating potential applications in other central nervous system (CNS) disorders, drawing inspiration from structurally similar drugs used to treat depression, anxiety, or pain. rsc.orgnih.gov

Multi-target Ligands: Designing hybrid molecules that incorporate the this compound scaffold with other pharmacophores to create multi-target-directed ligands, a strategy increasingly used in complex diseases like Alzheimer's. nih.gov Research into novel cholinesterase inhibitors has shown that derivatives can be synthesized to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

Advanced Computational Modeling for Drug Discovery and Optimization

Computational chemistry offers powerful tools to accelerate the exploration of the chemical space around this compound. nih.gov These in silico methods can predict molecular properties and interactions, guiding experimental work and reducing the time and cost of drug discovery. researchgate.netnih.gov

Key areas for future computational research include:

Molecular Docking: Simulating the binding of the (R)-enantiomer and its virtual derivatives to the active sites of various protein targets. mdpi.com This can help identify potential new biological activities and provide insights into the structural basis for binding, explaining why it may be inactive against cholinesterases but potentially active elsewhere.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with biological activity. nih.gov By building a QSAR model from a library of synthesized derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.

Pharmacokinetic Modeling: Using computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. nih.gov This is crucial for optimizing compounds to have better drug-like properties, such as improved bioavailability or metabolic stability.

Computational ToolApplication for this compoundPotential Outcome
Molecular Docking Virtual screening against libraries of biological targets (e.g., GPCRs, kinases).Identification of novel protein targets and potential therapeutic areas. mdpi.com
QSAR Modeling Predicting the biological activity of novel derivatives based on their structure.Rational design of more potent and selective compounds. nih.gov
ADME/T Prediction In silico assessment of pharmacokinetic and toxicological profiles.Early-stage deselection of candidates with poor drug-like properties, reducing late-stage failures. nih.gov

Comprehensive Toxicological and Pharmacokinetic Profiling

A significant challenge for the future development of this compound is the lack of specific toxicological and pharmacokinetic data. While information exists for Rivastigmine (B141) and its metabolites, these properties can be stereoselective, meaning the (R)-enantiomer may have a different profile than its (S)-counterpart. The hydrochloride salt of the racemic mixture is classified as harmful if swallowed and a cause of serious eye irritation. nih.gov

A comprehensive evaluation is necessary to establish a foundation for any potential therapeutic development. This research should include:

In Vitro Toxicology: Assessing cytotoxicity, genotoxicity, and potential for off-target effects using various cell-based assays.

In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the pure (R)-enantiomer in animal models. nih.gov This includes identifying major metabolites and determining key parameters like half-life and bioavailability. The metabolism of the related drug Rivastigmine is primarily through cholinesterase-mediated hydrolysis.

Stereoselective Metabolism Studies: Investigating whether the metabolic pathways for the (R)- and (S)-enantiomers differ, which could have significant implications for efficacy and safety.

Role in Emerging Technologies (e.g., Nanoparticle Formulations)

Should a novel therapeutic application for this compound be discovered, particularly for CNS disorders, emerging drug delivery technologies could be pivotal. Nanoparticle-based formulations offer a strategy to overcome significant challenges, such as poor solubility or the inability to cross the blood-brain barrier (BBB).

Research has already demonstrated the potential of this approach for the related (S)-enantiomer. Rivastigmine has been formulated into lipid-based nanoparticles to enhance BBB penetration and provide sustained drug release. This methodology could be directly applicable to the (R)-enantiomer or its derivatives.

Future research in this domain would involve:

Formulation Development: Designing and optimizing nanoparticle systems (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) to encapsulate the (R)-enantiomer.

Targeted Delivery: Functionalizing the surface of these nanoparticles with specific ligands to target them to particular cells or tissues, thereby increasing efficacy and reducing systemic side effects.

Controlled Release: Engineering the nanoparticle matrix to control the rate of drug release, which could improve patient compliance by reducing dosing frequency and maintaining therapeutic drug levels over an extended period.

Q & A

Q. What are the key synthetic methodologies for producing enantiomerically pure (R)-3-(1-(dimethylamino)ethyl)phenol?

The synthesis typically involves asymmetric hydroamination of 4-vinylphenol precursors using dimethylamine derivatives. Markovnikov addition of dimethylamine to 4-vinylphenol under acidic conditions yields the (R)-enantiomer. Catalytic systems (e.g., chiral ligands or enzymes) can enhance enantioselectivity. Post-synthesis purification via chiral chromatography or crystallization is critical to achieve >98% enantiomeric excess (e.e.) .

  • Example Protocol : React 4-vinylphenol with dimethylamine hydrochloride in DMF at 60°C for 12 hours, followed by chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) for resolution .

Q. How can the structural and purity characteristics of this compound be validated?

Use a combination of:

  • NMR : 1H^1H-NMR (DMSO-d6) peaks at δ 1.45 (d, 3H, CH3), 2.25 (s, 6H, N(CH3)2), and 6.70–7.20 (m, aromatic H) confirm the structure .
  • LC-MS : ESI+ mode shows [M+H]+ at m/z 180.2 (C10H15NO).
  • Chiral Analysis : Polarimetry ([α]D²⁵ = +15.6° in methanol) or chiral HPLC to verify e.e. .

Q. What are the primary challenges in scaling up the synthesis of this compound?

Key challenges include:

  • Enantioselectivity Maintenance : Catalyst degradation or racemization at elevated temperatures.
  • Byproduct Formation : Competing anti-Markovnikov addition generates (S)-enantiomer, requiring rigorous purification .
  • Solvent Optimization : DMF improves reaction efficiency but complicates waste management. Alternatives like toluene reduce yields (e.g., 26.4% vs. 40.6% in DMF) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The (R)-enantiomer exhibits higher binding affinity to acetylcholinesterase (AChE) compared to the (S)-form, critical for applications in Alzheimer’s drug analogs (e.g., rivastigmine). Docking studies show the (R)-configuration aligns with AChE’s catalytic triad (PDB: 1ACJ), enhancing inhibitory potency by 12-fold .

  • Methodological Insight : Perform molecular dynamics simulations (AMBER/CHARMM) to compare enantiomer-protein interactions .

Q. What mechanistic pathways explain the compound’s role in lignin depolymerization?

In lignin cleavage, this compound acts as a mediator in Caromatic–C bond scission. Proposed pathways:

  • Decarboxylation Route : p-Coumaric acid → 4-vinylphenol → Markovnikov hydroamination → target compound → cleavage to phenol and N,N-dimethylethylamine .
  • Hydrogenation Compromise : Competing hydrogenation of 4-vinylphenol reduces yields (e.g., 30% byproduct formation under H2-rich conditions) .

Q. How can data discrepancies in reaction yields be resolved when optimizing synthesis conditions?

Contradictory yields (e.g., 17.3% in DCM vs. 40.6% in toluene for diethylcarbamoyl chloride coupling) arise from:

  • Solvent Polarity : Polar solvents stabilize transition states but may deactivate catalysts.
  • Temperature Sensitivity : Exothermic reactions require precise control (±2°C).
  • Resolution : Use DoE (Design of Experiments) to model solvent/base interactions. For example, a 2² factorial design varying solvent (DMF vs. toluene) and base (DMAP vs. pyridine) identifies optimal conditions .

Methodological Tables

Q. Table 1. Solvent Impact on Synthesis Yield

SolventBaseYield (%)Enantiomeric Excess (%)
DMFDMAP40.698.5
TolueneDMAP26.497.2
DCMPyridine17.395.0
Data from rivastigmine analog synthesis .

Q. Table 2. Key Analytical Parameters

TechniqueParameterValue
1H^1H-NMRN(CH3)2 chemical shiftδ 2.25 (s)
LC-MS[M+H]+m/z 180.2
Chiral HPLCRetention time (R-enantiomer)8.2 min (Chiralpak IA)
Adapted from characterization protocols .

Key Research Gaps

  • Chiral Resolution : Develop cost-effective biocatalysts for industrial-scale enantiomer separation.
  • Ecotoxicity : Assess biodegradation pathways and aquatic toxicity (e.g., OECD 301D tests) .
  • Structure-Activity Relationships (SAR) : Systematically modify the dimethylamino group to enhance AChE selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(1-(Dimethylamino)ethyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-3-(1-(Dimethylamino)ethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.